molecular formula C9H16N2O B12086204 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile

2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile

Cat. No.: B12086204
M. Wt: 168.24 g/mol
InChI Key: WNWUPRYXZNEURP-UHFFFAOYSA-N
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Description

2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile is a nitrile-containing heterocyclic compound featuring a piperidine core substituted with a methoxymethyl group at the 4-position and an acetonitrile moiety at the 1-position. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its piperidine scaffold is often exploited for modulating pharmacokinetic profiles, while the methoxymethyl and nitrile groups enhance reactivity and solubility in polar solvents .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-[4-(methoxymethyl)piperidin-1-yl]acetonitrile

InChI

InChI=1S/C9H16N2O/c1-12-8-9-2-5-11(6-3-9)7-4-10/h9H,2-3,5-8H2,1H3

InChI Key

WNWUPRYXZNEURP-UHFFFAOYSA-N

Canonical SMILES

COCC1CCN(CC1)CC#N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Research indicates that compounds with piperidine structures often exhibit significant pharmacological properties. Specifically, 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile shows promise in the following areas:

  • Neuropharmacology : The compound may modulate neurotransmitter activity, making it a candidate for drug development aimed at enhancing cognitive function or treating conditions like Alzheimer's disease. Its structure allows it to interact effectively with biological receptors and enzymes, potentially leading to significant biochemical effects.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. This inhibition could enhance acetylcholine levels in the brain, thereby improving cognitive function.

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of piperidine derivatives, including 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile. For example, research focusing on inhibitors of specific enzymes such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) has shown that modifications on the piperidine ring can significantly affect both potency and pharmacokinetic parameters. These findings suggest that further optimization of 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile could lead to more effective therapeutic agents against diseases like tuberculosis .

In another study, researchers evaluated various analogs based on piperidine scaffolds for their ability to inhibit growth in Mycobacterium tuberculosis. The results indicated that certain structural modifications could enhance both efficacy and safety profiles, providing insights into potential therapeutic applications for 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile in infectious diseases as well .

Mechanism of Action

The mechanism of action of 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile, enabling comparative analysis of their properties and applications.

2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile

  • Structure : Replaces the piperidine ring with piperazine and introduces a 4-methoxyphenyl group.
  • Molecular Formula : C₁₃H₁₇N₃O (MW = 231.3) .
  • Key Differences :
    • Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (single nitrogen).
    • The 4-methoxyphenyl group increases aromaticity and may enhance binding to aromatic receptors.
  • Applications : Likely used in CNS drug development due to piperazine’s affinity for neurotransmitter receptors.

2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile

  • Structure : Features a sulfonyl group on the piperidine nitrogen and a conjugated double bond (ylidene).
  • Molecular Formula : C₉H₁₄N₂O₂S (MW = 214.28) .
  • Key Differences: Sulfonyl group enhances electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
  • Applications : Sulfonyl groups are common in protease inhibitors and kinase modulators.

2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride

  • Structure : Contains an imidazole ring linked via an ethyl chain to piperidine.
  • Molecular Formula: Not explicitly stated, but likely includes an imidazole (C₃H₄N₂) and ethyl-piperidine (C₇H₁₃N) backbone .
  • Key Differences :
    • Imidazole introduces basicity (pKa ~7) and metal-coordination capabilities.
    • Absence of nitrile reduces polarity compared to the target compound.
  • Applications : Imidazole derivatives are prevalent in antifungal and anticancer agents.

Carboxyterfenadine

  • Structure : Piperidine substituted with hydroxyl, diphenylmethyl, and carboxylic acid groups.
  • Molecular Formula : C₃₂H₃₈N₂O₃ (MW = 502.66) .
  • Key Differences :
    • Bulky diphenylmethyl group reduces solubility in water but enhances lipid membrane penetration.
    • Carboxylic acid group increases acidity (logP = 3.9) compared to the neutral nitrile.
  • Applications : Antihistamine prodrug with improved metabolic stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends Applications
2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile C₉H₁₄N₂O 166.22 Methoxymethyl, nitrile Polar solvents (e.g., MeCN) Pharmaceutical intermediates
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile C₁₃H₁₇N₃O 231.3 4-Methoxyphenyl, piperazine Moderate in organic solvents CNS drug candidates
2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile C₉H₁₄N₂O₂S 214.28 Sulfonyl, ylidene High polarity solvents Enzyme inhibitors
Carboxyterfenadine C₃₂H₃₈N₂O₃ 502.66 Diphenylmethyl, carboxylic acid Sparingly soluble in MeCN Antihistamine prodrugs

Research Findings and Implications

  • Synthetic Flexibility : Compounds like 2-(4-methoxyphenyl)-2-(piperazin-1-yl)acetonitrile demonstrate the role of aromatic substituents in tuning receptor affinity, whereas sulfonyl groups (e.g., in 2-[1-(ethanesulfonyl)piperidin-4-ylidene]acetonitrile) enhance metabolic stability .
  • Solubility : The methoxymethyl group in the target compound improves solubility in acetonitrile compared to Carboxyterfenadine, which is sparingly soluble due to its bulky substituents .
  • Biological Activity : Imidazole-containing analogs (e.g., 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine) highlight the importance of heteroaromatic rings in antimicrobial and anticancer activity .

Biological Activity

2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a piperidine ring, a methoxymethyl substituent, and an acetonitrile moiety, which may contribute to its pharmacological properties. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds within the piperidine class often exhibit significant enzyme inhibitory activities. Notably, 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile has been associated with acetylcholinesterase (AChE) inhibition , which is crucial for the management of neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors help increase acetylcholine levels in the brain, thereby enhancing cognitive functions .

Receptor Interactions

The piperidine structure of this compound allows it to interact with various biological receptors. Preliminary studies suggest that it may modulate neurotransmitter activity, which could be beneficial in treating neurological disorders. The compound's ability to bind effectively to receptors is essential for optimizing its pharmacological profile.

Cytotoxicity and Selectivity

Modifications on the piperidine ring can enhance the cytotoxicity and selectivity of 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile towards specific biological targets. This characteristic is particularly relevant in cancer research, where selective cytotoxic agents are sought for effective tumor treatment.

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile, a comparison with structurally similar compounds is essential:

Compound Name Structure Characteristics Unique Features
4-MethoxymethylpiperidineContains a methoxymethyl group on the piperidine ringLacks the acetonitrile moiety
DonepezilA piperidine derivative used for Alzheimer's treatmentContains a phenyl group
AlfentanilAn opioid analgesic derived from piperidineContains an additional phenylamino group
4-(Phenylamino)-1-piperidinylethylFeatures a phenylamino substitutionLacks the methoxymethyl and acetonitrile groups

This table illustrates how 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile stands out due to its specific functional groups and potential applications in neuropharmacology.

Neuroprotective Effects

A study investigating various piperidine derivatives highlighted the neuroprotective potential of compounds similar to 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile. These compounds were shown to protect dopaminergic neurons from degeneration in rodent models, suggesting their applicability in treating neurodegenerative conditions .

Anticancer Activity

Further research has indicated that modifications in piperidine derivatives can lead to enhanced anticancer properties. For instance, certain analogs demonstrated significant antiproliferative effects against various cancer cell lines, reinforcing the potential of 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile as a candidate for cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile, and how can purity be optimized?

  • Methodology :

  • Synthetic Routes : Nucleophilic substitution reactions involving piperidine derivatives and acetonitrile precursors are common. For example, coupling 4-(methoxymethyl)piperidine with bromoacetonitrile under basic conditions (e.g., NaOH in dichloromethane) yields the target compound .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from acetonitrile or ethanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm with NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Q. How can researchers characterize 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify methoxymethyl protons (δ 3.3–3.5 ppm for OCH₂, δ 3.1–3.3 ppm for piperidine CH₂) and nitrile carbon (δ ~120 ppm). Compare with reference spectra of structurally similar piperidine-acetonitrile derivatives .
  • IR Spectroscopy : Confirm nitrile stretch (C≡N) at ~2240 cm⁻¹ and ether C-O-C at ~1100 cm⁻¹ .
  • Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol) and perform X-ray diffraction to resolve bond angles (e.g., C-N-C in piperidine ring) and spatial arrangement of the methoxymethyl group .

Q. What safety protocols are essential when handling 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), neutralize with 10% acetic acid, and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents or strong acids to prevent decomposition .

Advanced Research Questions

Q. What is the mechanistic role of 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile in LSD1-associated diseases, and how can its activity be validated experimentally?

  • Methodology :

  • Target Validation : Use LSD1 inhibition assays (e.g., fluorescence-based demethylase activity assays) to measure IC₅₀ values. Compare with known inhibitors like tranylcypromine derivatives .
  • Cellular Studies : Treat cancer cell lines (e.g., leukemia HL-60) with the compound and assess proliferation (MTT assay) and differentiation markers (flow cytometry for CD11b/CD14) .
  • Structural Insights : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with LSD1’s FAD-binding domain, guided by crystallographic data of related inhibitors .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of nitrile to amide) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere. Correlate with DSC data to identify phase transitions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., LSD1 inhibition vs. GLP1 receptor activation) using statistical tools (ANOVA with post-hoc tests) to identify confounding variables like assay conditions or impurity profiles .
  • Dose-Response Reproducibility : Replicate experiments across independent labs with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) to minimize solvent interference .

Q. Which computational methods are effective in predicting the compound’s interactions with cytochrome P450 enzymes?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to calculate bioavailability scores and cytochrome P450 inhibition probabilities (e.g., CYP3A4, CYP2D6) .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess binding stability with CYP450 isoforms and identify key residue interactions (e.g., hydrogen bonding with heme propionates) .

Q. How do structural modifications (e.g., replacing methoxymethyl with hydroxymethyl) alter pharmacological properties?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 2-[4-(hydroxymethyl)piperidin-1-yl]acetonitrile) and compare solubility (shake-flask method), logP (HPLC-derived), and metabolic stability (microsomal incubation assay) .
  • Crystallographic Comparison : Resolve X-ray structures of analogs to correlate substituent electronegativity (methoxy vs. hydroxy) with conformational flexibility of the piperidine ring .

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